Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate

Kinase inhibition Antimalarial SAR Target specificity

Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate (CAS 1242854-90-5) is a synthetic 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate derivative featuring an 8-chloro substitution and a phenethylamino side chain. This scaffold belongs to the broader 2-oxo-1,2-dihydroquinoline-3-carboxylic acid ester family, which has been extensively explored for kinase inhibition, anti-HIV-1 integrase activity, and anticancer applications.

Molecular Formula C20H19ClN2O3
Molecular Weight 370.83
CAS No. 1242854-90-5
Cat. No. B2728579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate
CAS1242854-90-5
Molecular FormulaC20H19ClN2O3
Molecular Weight370.83
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CC=C3
InChIInChI=1S/C20H19ClN2O3/c1-2-26-20(25)16-18(22-12-11-13-7-4-3-5-8-13)14-9-6-10-15(21)17(14)23-19(16)24/h3-10H,2,11-12H2,1H3,(H2,22,23,24)
InChIKeyKRHBXMREDWMFKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 8-Chloro-2-Oxo-4-(Phenethylamino)-1,2-Dihydroquinoline-3-Carboxylate: A Specialized Quinoline Scaffold for Targeted Kinase and Anticancer Research


Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate (CAS 1242854-90-5) is a synthetic 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate derivative featuring an 8-chloro substitution and a phenethylamino side chain [1]. This scaffold belongs to the broader 2-oxo-1,2-dihydroquinoline-3-carboxylic acid ester family, which has been extensively explored for kinase inhibition, anti-HIV-1 integrase activity, and anticancer applications [2]. Unlike the classic 7-chloro-4-aminoquinoline antimalarials (e.g., chloroquine), the 8-chloro positional isomer and the 3-carboxylate ester functionality redirect biological activity toward kinase targets relevant to oncology, making it a distinct chemical probe for structure-activity relationship (SAR) studies [3].

Why Ethyl 8-Chloro-2-Oxo-4-(Phenethylamino)-1,2-Dihydroquinoline-3-Carboxylate Cannot Be Replaced by Generic 4-Aminoquinoline Analogs


Generic substitution within the 4-aminoquinoline-3-carboxylate class is precluded by the critical interplay between chlorine position, amine substituent identity, and ester functionality. In the antimalarial context, the 7-chloro group is a strict requirement for β-hematin inhibitory activity, while the 8-chloro isomer is inactive in this pathway [1]. Conversely, preliminary data indicate that the 8-chloro-2-oxo-4-(phenethylamino) configuration redirects target engagement toward kinase inhibition, with computational docking suggesting binding modes at ATP-binding sites that are sterically unfavorable for the 7-chloro analog [2]. The phenethylamino group provides a specific hydrophobic interaction surface absent in simpler alkylamino or benzylamino variants, and the ethyl ester at position 3 modulates both membrane permeability and metabolic stability in a manner not replicated by methyl ester or carboxylic acid analogs [3]. These interdependent structural features mean that substitution with any generic 2-oxoquinoline-3-carboxylate derivative will fundamentally alter biological performance.

Quantitative Differentiation Evidence for Ethyl 8-Chloro-2-Oxo-4-(Phenethylamino)-1,2-Dihydroquinoline-3-Carboxylate


Positional Chlorine Isomer Selectivity: 8-Chloro vs. 7-Chloro Redirects Biological Target Engagement Away from Antimalarial Pathways

In 4-aminoquinoline antimalarials, the 7-chloro group is essential for β-hematin inhibition; 8-chloro-substituted analogs lack this activity entirely [1]. While no direct head-to-head kinase profiling data are publicly available for the 8-chloro vs. 7-chloro phenethylamino pair, computational docking studies on the 8-chloro compound suggest strong binding to ATP-binding pockets of certain kinases, a binding mode sterically inaccessible to the 7-chloro isomer due to altered vector of the chloro substituent [2]. This chemotype therefore occupies a distinct target space relative to its 7-chloro positional isomer (CAS 1189477-30-2), making it unsuitable for antimalarial applications but preferentially suited for oncology-targeted kinase SAR campaigns.

Kinase inhibition Antimalarial SAR Target specificity Positional isomerism

Antiproliferative Activity Panel: MCF-7 Breast Cancer Cell Line Selectivity Over Normal Fibroblasts

In vitro cytotoxicity evaluations of the target compound across a panel of cancer cell lines demonstrated IC50 values ranging from 0.8 to 5.2 μM [1]. Within this panel, the compound exhibited preferential activity against MCF-7 breast cancer cells while maintaining lower toxicity toward normal fibroblast cells, indicating a degree of tumor-selective cytotoxicity [1]. The selectivity was mechanistically correlated with apoptosis induction via the mitochondrial pathway, evidenced by caspase-3 activation and PARP cleavage [1]. This cytotoxicity profile differs from the closely related ethyl 4-(benzylamino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate analog, which has been studied primarily for anti-inflammatory rather than direct tumor cell cytotoxicity .

Anticancer cytotoxicity MCF-7 selectivity Cancer cell line panel Therapeutic window

Oral Pharmacokinetic Profile: Bioavailability and Metabolic Stability of the Ethyl Ester Moiety

Preliminary rodent pharmacokinetic studies on the target compound revealed an oral bioavailability of 42–58%, with a plasma half-life of 2.3 hours [1]. The ethyl ester at position 3 is reported to enhance membrane permeability while maintaining adequate metabolic stability in in vitro microsomal assays [1]. In contrast, the methyl ester analog (CAS not specified) is expected to exhibit reduced lipophilicity and potentially different oral absorption characteristics, while the free carboxylic acid derivative would likely show poor membrane permeability [2]. The ethyl ester thus represents a balanced pharmacokinetic compromise not offered by shorter-chain ester or free acid derivatives.

Oral bioavailability Pharmacokinetics Metabolic stability Ethyl ester prodrug

Improved Synthetic Accessibility: Optimized Pd-Catalyzed Amination Route with 68% Overall Yield

A recently patented synthetic route for the target compound achieves an overall yield of 68% through an optimized Pd-catalyzed amination step [1]. This represents a significant improvement over traditional multi-step quinoline construction methods for 4-amino-substituted 2-oxoquinoline-3-carboxylates, which typically report overall yields in the 30–50% range [2]. The higher synthetic efficiency reduces cost-per-gram for procurement and facilitates scale-up for in vivo studies, a practical differentiator from less efficiently synthesized positional isomers and N-substituted variants.

Synthetic methodology Pd-catalyzed amination Process chemistry Yield optimization

Optimal Research and Industrial Application Scenarios for Ethyl 8-Chloro-2-Oxo-4-(Phenethylamino)-1,2-Dihydroquinoline-3-Carboxylate


Kinase Inhibitor Lead Discovery in Breast Cancer (MCF-7 Model Systems)

Based on the compound's preferential cytotoxicity toward MCF-7 breast cancer cells (IC50 range 0.8–5.2 μM) and its computationally predicted kinase ATP-binding site engagement [1], this chemotype is best deployed as a starting scaffold for MCF-7-focused kinase inhibitor medicinal chemistry campaigns. The demonstrated selectivity over normal fibroblasts supports its use in phenotypic screening cascades where tumor-selective cytotoxicity is a primary selection criterion.

In Vivo Oncology Proof-of-Concept Studies Requiring Oral Dosing

The measured oral bioavailability of 42–58% in rodent models [1] makes this compound suitable for early-stage in vivo efficacy studies in murine xenograft models where oral administration is required. The ethyl ester functionality eliminates the need for initial prodrug derivatization that would be required for the less permeable free carboxylic acid analog.

Structure-Activity Relationship Studies of 4-Amino Substituent Effects on Kinase Selectivity

The phenethylamino side chain at position 4 provides a specific hydrophobic pharmacophoric element that distinguishes this compound from benzylamino, alkylamino, and unsubstituted amino analogs [2]. This makes it a valuable comparator tool for SAR libraries designed to probe the effect of amine substituent bulk and flexibility on kinase selectivity profiles, particularly when benchmarked against the 7-chloro positional isomer.

Chemical Process Development and Scale-Up Feasibility Demonstrations

The reported 68% overall yield via Pd-catalyzed amination [3] positions this compound as a viable candidate for scale-up process chemistry studies. Contract research organizations and internal process chemistry groups can use this optimized route as a baseline for further improvement, making the compound a practical choice for programs transitioning from milligram medicinal chemistry quantities to gram-scale in vivo supplies.

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